molecular formula C18H18ClNOS B1613871 4-Chloro-4'-thiomorpholinomethylbenzophenone CAS No. 898782-65-5

4-Chloro-4'-thiomorpholinomethylbenzophenone

Cat. No. B1613871
CAS RN: 898782-65-5
M. Wt: 331.9 g/mol
InChI Key: ANQGVAIRLACHRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 4-Chloro,4’-HydroxyBenzophenone can be synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts .

Scientific Research Applications

Antimicrobial Activity

Research has been conducted on the synthesis and antimicrobial activity of derivatives related to thiomorpholine, which is structurally similar to 4-Chloro-4'-thiomorpholinomethylbenzophenone. These studies aim to develop new bioactive molecules with less toxicity and safer profiles. Derivatives of thiomorpholine have shown promise in increasing microbial intracellular concentration and decreasing microbial resistance, indicating potential antimicrobial applications (D. Kardile & N. Kalyane, 2010).

Advanced Oxidation Processes

The degradation of chloro-2-nitrophenol, a compound related to environmental contaminants, has been studied using advanced oxidation processes (AOPs). These processes include UV radiation, hydrogen peroxide, and Fenton reactions. The research focuses on the efficient degradation of pollutants in water, offering insights into potential environmental applications for related compounds (P. Saritha, C. Aparna, V. Himabindu, & Y. Anjaneyulu, 2007).

Corrosion Inhibition

Studies have explored the inhibition effects of certain Schiff’s bases on corrosion, which can be related to the structural functionalities present in 4-Chloro-4'-thiomorpholinomethylbenzophenone. These compounds demonstrate significant inhibition efficiency, showcasing their potential in protecting metals from corrosion (R. Prabhu et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(4-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQGVAIRLACHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642914
Record name (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898782-65-5
Record name (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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